Ethyl 2-hydroxy-2,5-dimethyl-3-hexynoate

Description

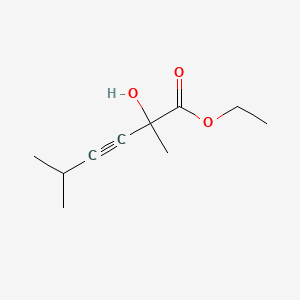

Ethyl 2-hydroxy-2,5-dimethyl-3-hexynoate is an organochemical ester characterized by a unique combination of functional groups:

- IUPAC Name: this compound

- Molecular Formula: C₁₀H₁₆O₃

- Key Structural Features:

- Ester group (–COO–) at position 1.

- Hydroxyl (–OH) and two methyl (–CH₃) groups at positions 2 and 3.

- Triple bond (alkyne) at position 2.

Properties

Molecular Formula |

C10H16O3 |

|---|---|

Molecular Weight |

184.23 g/mol |

IUPAC Name |

ethyl 2-hydroxy-2,5-dimethylhex-3-ynoate |

InChI |

InChI=1S/C10H16O3/c1-5-13-9(11)10(4,12)7-6-8(2)3/h8,12H,5H2,1-4H3 |

InChI Key |

IDAGUVNLRVSJEM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C#CC(C)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Functional Group Analysis and Reactivity

The table below highlights key differences and similarities with select compounds:

Key Observations :

- Alkyne Reactivity: The triple bond in this compound distinguishes it from non-unsaturated esters like ethyl acetoacetate. This alkyne enables click chemistry (e.g., Huisgen cycloaddition) or hydrogenation to alkanes, expanding its utility in polymer or pharmaceutical synthesis.

- Hydroxy Group: The α-hydroxy group may enhance hydrogen bonding, increasing water solubility compared to non-hydroxy esters. However, steric hindrance from the 2,5-dimethyl groups could reduce this effect.

- Cyclic vs. Linear Structures: DHF () is a cyclic furanone with flavor applications due to its aroma, while the target compound’s linear alkyne-ester structure may favor synthetic versatility over direct flavor use .

- Industrial Relevance: Hexamethylene diisocyanate () is a high-volume industrial monomer, whereas this compound’s niche applications likely reside in specialty chemicals .

Physicochemical and Analytical Considerations

- Stability : The alkyne group may render the compound prone to oxidation or polymerization under acidic/alkaline conditions, unlike DHF, which is stabilized by its aromatic furan ring .

- Analytical Methods: While the stable isotope dilution assay () is tailored for DHF quantification, similar techniques (e.g., GC-MS, NMR) could be adapted for this compound analysis, given its ester and hydroxy motifs .

Notes

- Comparisons are extrapolated from structural and functional analogies.

- This analysis assumes reactivity and applications based on established organic chemistry principles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.